molecular formula C31H35N3O6 B2646511 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1189870-33-4

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Cat. No. B2646511
CAS RN: 1189870-33-4
M. Wt: 545.636
InChI Key: UBHZBDSAIFAQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a useful research compound. Its molecular formula is C31H35N3O6 and its molecular weight is 545.636. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The synthesized compound exhibits antibacterial properties. Specifically, twelve derivatives demonstrated high activity against Bacillus subtilis , Micrococcus luteus , and/or Mycobacterium vaccae at single-digit micromolar concentrations . Further investigation into its mechanism of action and potential clinical applications against bacterial infections is warranted.

Anticancer Potential

Several derivatives of this compound displayed cytotoxicity against cancer cell lines, including K-562 (a chronic myeloid leukemia cell line) and MCF-7 (a breast cancer cell line). Notably, some derivatives were more potent than established alkaloids like chelerythrine and sanguinarine. These active compounds induced cell-cycle arrest, increased p53 protein levels, and caused apoptosis-specific fragmentation of PARP-1 . Further studies could explore their efficacy in preclinical cancer models.

Structure-Activity Relationship (SAR) Studies

Investigating the impact of different substituents on the phenanthridine scaffold is crucial. The presence of the N-methyl quaternary nitrogen and 7-benzyloxy substitution significantly influenced biological activity . SAR studies can guide the design of more potent analogs.

In Vivo Studies

Animal models (e.g., xenografts, orthotopic models) can assess the compound’s efficacy, pharmacokinetics, and toxicity. Investigating its bioavailability, tissue distribution, and metabolic stability will inform its potential as a therapeutic agent.

properties

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O6/c1-20(2)13-14-32-29(35)23-11-9-21(10-12-23)18-34-30(36)25-16-27(39-4)28(40-5)17-26(25)33(31(34)37)19-22-7-6-8-24(15-22)38-3/h6-12,15-17,20H,13-14,18-19H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHZBDSAIFAQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.